molecular formula C18H21NO4 B2575164 Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid CAS No. 268542-15-0

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid

Cat. No.: B2575164
CAS No.: 268542-15-0
M. Wt: 315.369
InChI Key: RAAOJBPMIFSDGA-UHFFFAOYSA-N
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Description

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a compound with the molecular formula C19H23NO4 and a molecular weight of 329.39022 . It is a derivative of propionic acid, featuring a naphthyl group and an amino group, which are protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(2-naphthyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is unique due to its combination of a naphthyl group and a Boc-protected amino group, which provides versatility in synthetic applications and allows for selective reactions to be performed .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJBPXXRXOIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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